
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as TCMDC-135051, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.
Mécanisme D'action
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide inhibits the activity of various enzymes and receptors by binding to them and preventing their normal function. It has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been shown to inhibit the activity of various receptors, including the dopamine receptor.
Biochemical and Physiological Effects:
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has been shown to have a neuroprotective effect by inhibiting the activity of the dopamine receptor.
Avantages Et Limitations Des Expériences En Laboratoire
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of various enzymes and receptors, making it a useful tool for studying their function. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide is also relatively easy to synthesize and purify, making it readily available for research studies.
However, there are also some limitations to using N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide may also have off-target effects, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for research on N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide. One direction is to further investigate its potential applications in drug discovery. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has shown promising results in inhibiting the activity of various enzymes and receptors, making it a potential candidate for drug development.
Another direction is to investigate the mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in more detail. Understanding how N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide inhibits the activity of enzymes and receptors may provide insight into the development of more effective drugs.
Conclusion:
In conclusion, N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been synthesized using various methods and has shown promising results in various research studies. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for drug discovery. Further research is needed to fully understand the potential applications of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide in scientific research.
Méthodes De Synthèse
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide involves the reaction of 5-(thiophene-3-carbonyl)thiophene-2-carbaldehyde with m-tolylmethanesulfonamide in the presence of a base. The reaction yields N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide as a white solid. The synthesis method has been optimized and modified to obtain higher yields and purity.
Applications De Recherche Scientifique
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to have inhibitory effects on various enzymes and receptors, making it a potential candidate for drug discovery. N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide has been studied for its potential applications in the treatment of cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S3/c1-13-3-2-4-14(9-13)12-25(21,22)19-10-16-5-6-17(24-16)18(20)15-7-8-23-11-15/h2-9,11,19H,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVQKEIUEPJHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)-1-(m-tolyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

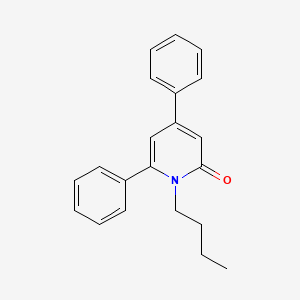
![5-[1-(2,5-difluorobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2912215.png)
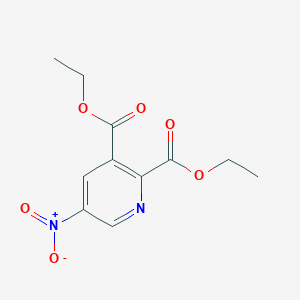
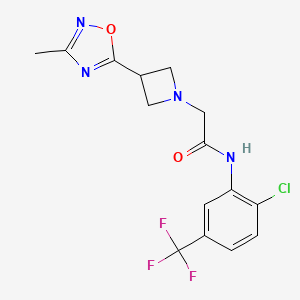
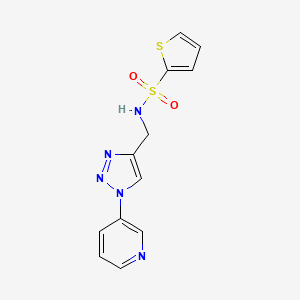
![2-(3-fluorophenyl)-2-[N-methyl2-(4-methylphenyl)ethenesulfonamido]acetamide](/img/structure/B2912219.png)
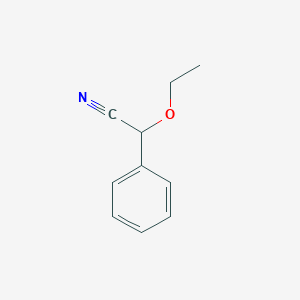

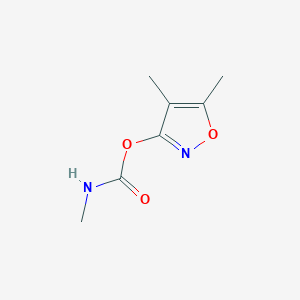
![2-[(1-ethyl-1H-indol-3-yl)sulfonyl]-N-(4-methylphenyl)acetamide](/img/structure/B2912228.png)
![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2912229.png)
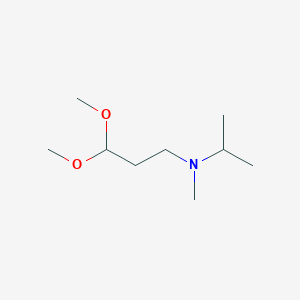
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamoyl}phenoxy)benzamide](/img/structure/B2912234.png)
